molecular formula C7H8Cl3NO B1303669 O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS No. 51572-93-1

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

Cat. No.: B1303669
CAS No.: 51572-93-1
M. Wt: 228.5 g/mol
InChI Key: HFZNWDNDGDEBBV-UHFFFAOYSA-N
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Description

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 51572-93-1) is a hydroxylamine derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 4-positions. Its molecular formula is C₇H₈Cl₃NO, with a molecular weight of 228.5 g/mol . The compound is synthesized via alkylation of N-hydroxypthalimide with 2,4-dichlorobenzyl bromide, followed by hydrazinolysis and HCl treatment, yielding white crystalline solids with a melting point of 170–171.5°C . Key spectral data include ¹H NMR (CD₃OD) δ 7.56–7.57 (m, ArH) and 13C NMR δ 129.6–84.0, consistent with its aromatic and hydroxylamine moieties . It is used in research as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan dioxygenase (TDO), leveraging its electron-deficient aromatic system for targeted interactions .

Properties

IUPAC Name

O-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZNWDNDGDEBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377251
Record name O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
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Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-93-1
Record name Hydroxylamine, O-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51572-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles[][1].

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products[][1].

    Condensation Reactions: It can react with carbonyl compounds to form oximes[][1].

Scientific Research Applications

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride has several applications in scientific research:

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications[][1].

    Industry: The compound is used in the production of various chemicals and intermediates[][1].

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents)
O-(2,4-Dichlorobenzyl)hydroxylamine HCl 2,4-Cl₂ 228.5 170–171.5 Soluble in DMSO, DMF (data pending)
O-(4-Chlorobenzyl)hydroxylamine HCl 4-Cl 158 (M+H)+ Not reported Soluble in polar aprotic solvents
O-Benzylhydroxylamine HCl No substituents 124 (M+H)+ Not reported 10 mg/mL in DMSO; 5 mg/mL in DMF
O-(Pentafluorobenzyl)hydroxylamine HCl 2,3,4,5,6-F₅ 249.56 215 High solubility in ethers
O-(4-Methoxybenzyl)hydroxylamine HCl 4-OCH₃ 189.64 Not reported Soluble in methanol, ethyl ether

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The 2,4-dichloro substitution enhances lipophilicity and stability compared to the mono-chloro (4-Cl) or methoxy (4-OCH₃) derivatives. This increases membrane permeability, critical for enzyme inhibition .
  • Fluorinated Derivatives : O-(Pentafluorobenzyl)hydroxylamine HCl (249.56 g/mol) exhibits higher molecular weight and distinct applications, such as derivatizing carbonyl groups in analytical chemistry due to fluorine's electronegativity .

Table 2: Functional Comparisons

Compound Name Key Applications Enzyme Inhibition (IC₅₀) Notable Interactions
O-(2,4-Dichlorobenzyl)hydroxylamine HCl IDO/TDO inhibition (immuno-oncology research) Low micromolar range Hydrogen bonding with Gln215; π–π with Tyr201
O-(4-Trifluoromethylbenzyl)hydroxylamine HCl Aldose reductase inhibition Not reported Enhanced binding via CF₃ dipole interactions
O-(Pentafluorobenzyl)hydroxylamine HCl Derivatization of methylglyoxal (MG) in HPLC Not applicable Forms stable oximes with carbonyl groups

Mechanistic Insights :

  • The 2,4-dichloro derivative's dual chlorine atoms create steric and electronic effects that improve binding to IDO/TDO active sites, as evidenced by its lower Gibbs free energy (−6.4 kcal/mol) in docking studies .
  • Fluorinated analogs like the pentafluorobenzyl variant exhibit stronger electrophilic character, enabling efficient derivatization of carbonyl compounds like methylglyoxal in tea polyphenol analysis .

Biological Activity

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a compound that has garnered attention in biochemical research due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is primarily recognized for its role in the formation of oximes and hydrazones through reactions with aldehydes and ketones. The compound's ability to form stable oxime derivatives is crucial for various biochemical reactions.

Property Description
Molecular Formula C8_{8}H9_{9}Cl2_{2}N\O
Molecular Weight 202.07 g/mol
Solubility Soluble in water and organic solvents
Reactivity Acts as a nucleophile; forms covalent bonds with biomolecules

2. Cellular Effects

Research indicates that O-(2,4-Dichlorobenzyl)hydroxylamine influences various cellular processes:

  • Signal Transduction : The compound modulates the activity of specific enzymes involved in cellular signaling pathways.
  • Gene Expression : It can alter gene expression by interacting with transcription factors and regulatory proteins, potentially affecting cellular responses to external stimuli.

3. Molecular Mechanism

The molecular mechanism of action for O-(2,4-Dichlorobenzyl)hydroxylamine involves its nucleophilic properties, allowing it to react with electrophilic centers on proteins and enzymes. This interaction can lead to either inhibition or activation of enzymatic activities, depending on the target biomolecule and the cellular context.

4. Antimicrobial Activity

O-(2,4-Dichlorobenzyl)hydroxylamine has been investigated for its antimicrobial properties:

  • Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1) : This enzyme plays a significant role in immune suppression and cancer progression. Studies have shown that modifications to the compound enhance its inhibitory potency against IDO1, making it a candidate for cancer treatment .
  • Antibacterial Effects : The compound exhibits bactericidal activity against various pathogens, including Gram-positive bacteria. For instance, it has shown significant inhibition against Staphylococcus aureus and other clinically relevant strains .

Table 1: Antimicrobial Efficacy

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Candida albicansLimited efficacy observed

5. Case Studies and Research Findings

Several studies have highlighted the potential of O-(2,4-Dichlorobenzyl)hydroxylamine in various applications:

  • A study evaluating the compound's effect on IDO1 found that structural modifications significantly improved its inhibitory capacity, indicating potential for therapeutic development in oncology .
  • Another investigation focused on its antimicrobial properties demonstrated that the compound effectively reduced bacterial load in vitro, suggesting its utility as a therapeutic agent against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What is a validated synthetic route for O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride, and how can researchers optimize yield?

  • Methodology : A common route involves reacting butanone oxime with 2,4-dichlorobenzyl chloride in dimethyl sulfoxide (DMSO) using 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a catalyst. Key parameters include maintaining a 1:1.2 molar ratio of butanone oxime to 2,4-dichlorobenzyl chloride, reaction temperature (60–70°C), and 3-hour reaction time. Post-synthesis, the product is precipitated with acetone and recrystallized from ethanol for purity. Yield optimization requires strict control of moisture and reaction stoichiometry .
  • Safety Note : Use inert gas (e.g., N₂) to prevent oxidation during synthesis and handle chlorinated intermediates in fume hoods .

Q. How should researchers safely handle and store this compound?

  • Protocol :

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.
  • Storage : In airtight containers under dry, inert gas (argon) at 2–8°C to prevent hydrolysis.
  • Spills : Neutralize with sodium bicarbonate, then collect with absorbent materials. Avoid aqueous solutions near acidic conditions to prevent HCl release .

Q. What analytical techniques are suitable for purity assessment?

  • Methods :

  • HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile:water (70:30, 0.1% TFA).
  • NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 7.5–7.7 (m, aromatic H), 4.8 (s, CH₂), 3.2 (broad, NH₂).
  • Elemental Analysis : Verify Cl content (theoretical: ~25.3%) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be studied, particularly in nucleophilic substitutions?

  • Approach :

  • Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS. For example, track the disappearance of 2,4-dichlorobenzyl chloride (ν(C-Cl) ~750 cm⁻¹) and formation of hydroxylamine adducts.
  • Isotopic Labeling : Use deuterated analogs (e.g., DMSO-d₆) to trace proton transfer steps.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for transition states .

Q. What strategies mitigate batch-to-batch variability in impurity profiles?

  • Solutions :

  • Process Controls : Limit residual DMSO (<50 ppm via vacuum drying) and 2,4-dichlorobenzyl chloride (<0.1% via HPLC).
  • Impurity Identification : LC-HRMS to detect side products like O-(2,4-dichlorobenzyl)hydroxylamine dimer (m/z 385.1) or hydrolyzed derivatives.
  • Crystallization Optimization : Use anti-solvent (e.g., ethyl acetate) gradients to exclude polar impurities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 1–12) at 25°C. Monitor decomposition via HPLC. Degradation accelerates at pH <3 (HCl release) or pH >10 (hydroxylamine oxidation).
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 215°C. Store below 30°C to avoid dimerization .

Q. What are its applications in derivatizing carbonyl compounds for analytical detection?

  • Case Study :

  • Derivatization Protocol : React with aldehydes/ketones (e.g., 4-ethylbenzaldehyde) in ethanol at 60°C for 1 hour. Forms stable oxime derivatives detectable at 220 nm.
  • Quantification : Use a calibration curve with internal standards (e.g., 4-nitrobenzaldehyde) to minimize matrix effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

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